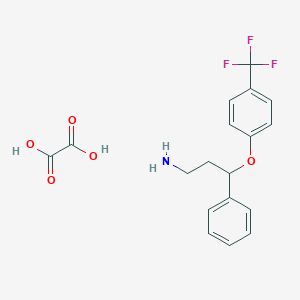
Norfluoxetinoxalat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Norfluoxetine is a primary blood metabolite of the selective serotonin reuptake inhibitor (SSRI) fluoxetine, an antidepressant, sold under the trade name Prozac . It is a primary metabolite of the selective serotonin reuptake inhibitor (SSRI) fluoxetine .
Molecular Structure Analysis
The empirical formula of Norfluoxetine Oxalate is C18H18F3NO5 . The molecular weight is 385.33 . The SMILES string representation is NCCC (C1=CC=CC=C1)OC2=CC=C (C (F) (F)F)C=C2.OC (C (O)=O)=O .Physical and Chemical Properties Analysis
Norfluoxetine Oxalate is a liquid at room temperature . It has a concentration of 1.0 mg/mL in methanol (as free base) . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen
Norfluoxetinoxalat: Anwendungen in der wissenschaftlichen Forschung
Klinische Toxikologie und Urin-Drogen-Tests: this compound wird als Referenzstandard in der klinischen Toxikologie verwendet, um Fluoxetin-Spiegel in biologischen Proben wie Urin, Serum oder Plasma mithilfe von Techniken wie LC/MS oder GC/MS zu quantifizieren .
Pharmakokinetische Studien: Es dient als eine interessante Verbindung in pharmakokinetischen Studien, um den Metabolismus und die Verteilung von Fluoxetin im Körper zu verstehen .
Therapeutisches Drug Monitoring: Die Verbindung wird im therapeutischen Drug Monitoring verwendet, um die richtige Dosierung des Medikaments zu gewährleisten und die Resorption und Clearance des Medikaments aus dem Körper zu beurteilen .
Umwelttoxikologie: Die Forschung zu this compound erstreckt sich auch auf die Umwelttoxikologie, wo ihre Auswirkungen auf Ökosysteme, insbesondere aquatische Umgebungen, untersucht werden .
Entwicklung bioanalytischer Methoden: Es ist an der Entwicklung von bioanalytischen Methoden zur Detektion und Quantifizierung pharmazeutischer Verbindungen in biologischen Matrizen beteiligt .
Studien zum oxidativen Stress: Studien zur oxidativen Stress-Erzeugung durch Antidepressiva wie Fluoxetin und seine Metaboliten, einschließlich this compound, werden durchgeführt, um ihre Auswirkungen auf die menschliche Gesundheit und die Umwelt zu beurteilen .
Wirkmechanismus
Target of Action
Norfluoxetine Oxalate is an active metabolite of the antidepressant fluoxetine . Its primary target is the serotonin reuptake transporter . This transporter plays a crucial role in the regulation of serotonin levels in the brain, which is a neurotransmitter that contributes to feelings of well-being and happiness .
Mode of Action
Norfluoxetine Oxalate acts as a selective serotonin reuptake inhibitor (SSRI) . It inhibits the reuptake of serotonin, leading to an increase in the extracellular level of serotonin. This results in prolonged neurotransmission and enhanced serotonergic effects .
Biochemical Pathways
The primary biochemical pathway affected by Norfluoxetine Oxalate is the serotonergic pathway . By inhibiting the reuptake of serotonin, Norfluoxetine Oxalate increases the concentration of serotonin in the synaptic cleft, enhancing the overall serotonergic neurotransmission .
Pharmacokinetics
The elimination half-life of fluoxetine, the parent compound of Norfluoxetine Oxalate, is about 1 to 4 days, while that of Norfluoxetine ranges from 7 to 15 days . Fluoxetine has a nonlinear pharmacokinetic profile, suggesting that Norfluoxetine Oxalate should be used with caution in patients with reduced metabolic capability, such as those with hepatic dysfunction .
Result of Action
The increased serotonin levels resulting from the action of Norfluoxetine Oxalate can lead to improved mood and feelings of well-being, which is why it is used as an antidepressant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Norfluoxetine Oxalate. For instance, the presence of certain bacteria can affect the bioavailability and elimination rate constants of fluoxetine . Furthermore, the compound’s action can be influenced by the individual’s metabolic capability, age, and the presence of other drugs .
Zukünftige Richtungen
The increase of brain Allo content elicited by fluoxetine and norfluoxetine, rather than the inhibition selective of 5-HT reuptake, may be operative in the fluoxetine-induced remission of the behavioral abnormalities associated with mood disorders . Therefore, the term “SSRI” may be misleading in defining the pharmacological profile of fluoxetine and its congeners . To this extent, the term “selective brain steroidogenic stimulants” (SBSSs) could be proposed .
Biochemische Analyse
Biochemical Properties
Norfluoxetine Oxalate plays a significant role in biochemical reactions. It is a strong affinity substrate of CYP2D6 and can inhibit the metabolism of other sensitive CYP2D6 substrates . This interaction with enzymes and proteins is crucial for its function as a selective serotonin reuptake inhibitor .
Cellular Effects
Norfluoxetine Oxalate has various effects on different types of cells and cellular processes. It has been found to modify action potential configuration and transmembrane ion currents in canine ventricular cardiomyocytes . It also influences cell function by affecting serotonin uptake .
Molecular Mechanism
The mechanism of action of Norfluoxetine Oxalate involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting serotonin reuptake in the synapse by binding to the reuptake pump on the neuronal membrane .
Temporal Effects in Laboratory Settings
The effects of Norfluoxetine Oxalate change over time in laboratory settings. It has been observed that fluoxetine-mediated CYP2D6 inhibition subsides long after fluoxetine first passes through the liver and even remains long after the discontinuation of the drug .
Dosage Effects in Animal Models
The effects of Norfluoxetine Oxalate vary with different dosages in animal models. Chronic fluoxetine treatment has shown positive effects in animal models of depression, but it may simultaneously increase anxiety in adolescent animals in a dose-related manner .
Metabolic Pathways
Norfluoxetine Oxalate is involved in several metabolic pathways. The major metabolic pathway of fluoxetine leading to the formation of Norfluoxetine Oxalate is mediated by CYP2D6 .
Transport and Distribution
Norfluoxetine Oxalate is transported and distributed within cells and tissues. Fluoxetine is very lipophilic and highly plasma protein bound, allowing the drug and its active metabolite, Norfluoxetine Oxalate, to be distributed to the brain .
Subcellular Localization
Due to its lipophilic nature and high plasma protein binding, it is likely to be distributed across various cellular compartments .
Eigenschaften
IUPAC Name |
oxalic acid;3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO.C2H2O4/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;3-1(4)2(5)6/h1-9,15H,10-11,20H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWJCEPFCGIDPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
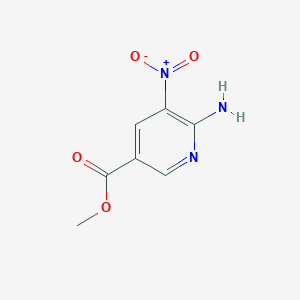
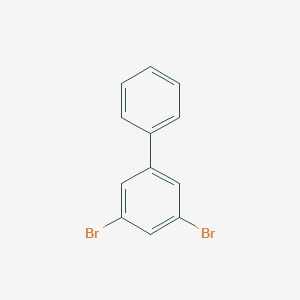
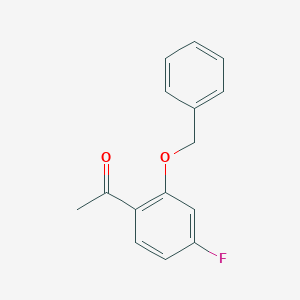
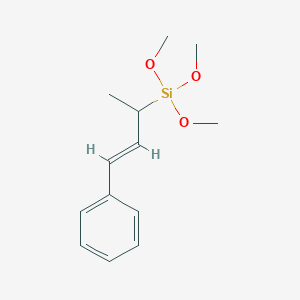
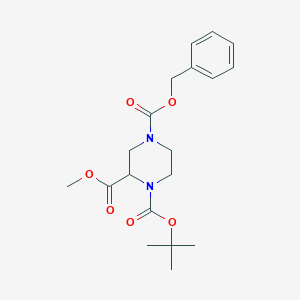



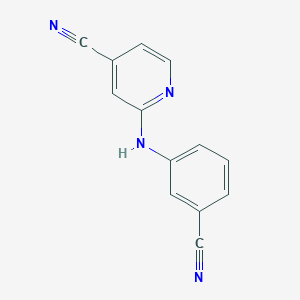
![3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine](/img/structure/B169497.png)

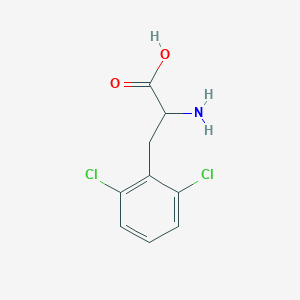
![3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole](/img/structure/B169504.png)
![2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one](/img/structure/B169505.png)
